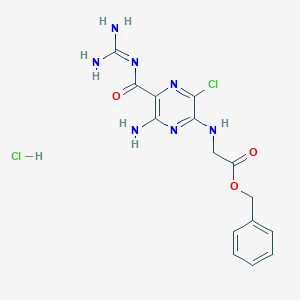

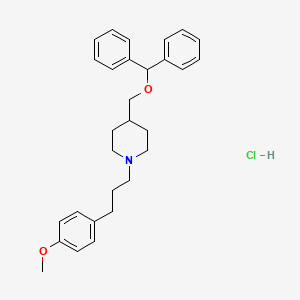

(S)-2-amino-4-(bis(2-((3-methylbenzyl)oxy)benzyl)amino)butanoic acid

Vue d'ensemble

Description

(S)-2-amino-4-(bis(2-((3-methylbenzyl)oxy)benzyl)amino)butanoic acid, often referred to as S-2-AGB, is an organic compound that is widely used in scientific research. It has been studied for its potential applications in vivo and in vitro, as well as its biochemical and physiological effects.

Applications De Recherche Scientifique

Oncology Therapeutics

V-9302 is a competitive small molecule antagonist of transmembrane glutamine flux and has been reported to selectively target ASCT2 . The V-9302 treatment attenuates cancer cell growth both in vitro and in vivo, implying potential therapeutic benefits of V-9302 for cancer patients with high ASCT2 .

Metabolic Reprogramming in Melanoma

V-9302 is used in combination with GLULsiRNA to inhibit melanoma growth via glutamine metabolic reprogramming and tumor microenvironment remodeling . The application of ultrasound-targeted microbubble disruption (UTMD) allows for rapid release of V-9302 and siGLUL, jointly breaking the glutamine metabolism interaction between CAFs and cancer cells .

Tumor Microenvironment Remodeling

V-9302 is used in combination with GLULsiRNA to block activated CAFs and reduce the expression of extracellular matrix (ECM) to facilitate drug penetration . This approach alters the tumor microenvironment, which is critical for the survival of melanoma cells .

Inhibition of Glutamine Uptake

V-9302 is an ASCT2 inhibitor which can block glutamine uptake . This property is used to disrupt the metabolic processes of cancer cells, which are more dependent on glutamine than glucose .

Suppression of Glutamine Synthesis

V-9302 is used in combination with GLULsiRNA to restrain glutamine synthesis by suppressing GLUL . This approach disrupts the metabolic interaction between cancer-associated fibroblasts (CAFs) and cancer cells .

Contrast-Enhanced Ultrasound Imaging

V-9302-loaded nanodroplets also serve as contrast-enhanced ultrasound imaging agents for tumor imaging . This application provides a non-invasive method for monitoring the progression of the disease and the effectiveness of the treatment .

Mécanisme D'action

Target of Action

V-9302, also known as (S)-2-amino-4-(bis(2-((3-methylbenzyl)oxy)benzyl)amino)butanoic acid or (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic acid, primarily targets the amino acid transporter ASCT2 . ASCT2, a member of the Solute Carrier 1A (SLC1A) family, is a sodium-dependent solute-carrier protein responsible for the import of neutral amino acids and is the primary transporter of glutamine in cancer cells . Elevated ASCT2 levels have been linked to poor survival in many human cancers .

Mode of Action

V-9302 acts as a competitive small molecule antagonist of transmembrane glutamine flux . It selectively and potently blocks the function of ASCT2, inhibiting the transport of glutamine into the cell . This blockade results in attenuated cancer cell growth and proliferation, increased cell death, and increased oxidative stress .

Biochemical Pathways

The inhibition of ASCT2 by V-9302 affects multiple facets of glutamine metabolism . Glutamine serves as a key intermediate in numerous metabolic processes leveraged by cancer cells, including biosynthesis, cell signaling, and oxidative protection . By blocking glutamine transport, V-9302 potentially abrogates these processes, disrupting the metabolic demands of the cancer cells .

Result of Action

The result of V-9302’s action is a decrease in cancer cell growth and proliferation, an increase in cell death, and an increase in oxidative stress . These effects collectively contribute to its antitumor responses observed in vitro and in vivo .

Action Environment

The action of V-9302 can be influenced by the tumor microenvironment . For instance, in the context of co-delivery with other agents such as MS-275, V-9302 can induce a lethal reactive oxygen species (ROS) storm and trigger cell pyroptosis . This suggests that the efficacy and stability of V-9302 can be enhanced when used in combination with other therapeutic agents that increase ROS levels .

Propriétés

IUPAC Name |

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKNVAAMULVFNN-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-4-(bis(2-((3-methylbenzyl)oxy)benzyl)amino)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)

![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)